

A Comparative Guide to Novel (Tetrahydro-2H-pyran-3-yl)methanamine Analogs

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Compound of Interest

Compound Name: (Tetrahydro-2H-pyran-3-yl)methanamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel **(tetrahydro-2H-pyran-3-yl)methanamine** analogs, focusing on two distinct classes with significant therapeutic potential: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and monoamine transporter inhibitors with applications in neuropsychiatric disorders.

I. (Tetrahydro-2H-pyran-3-yl)methanamine Analogs as DPP-4 Inhibitors

A prominent example of this class is Omarigliptin, a potent and selective DPP-4 inhibitor developed for once-weekly administration.^[1] This section compares the performance of Omarigliptin with other established DPP-4 inhibitors, known as "gliptins."

Data Presentation: In Vitro Potency and Pharmacokinetics

The following tables summarize the in vitro potency and pharmacokinetic properties of Omarigliptin in comparison to other widely used DPP-4 inhibitors.

Compound	DPP-4 IC50 (nM)	Selectivity over DPP-8	Selectivity over DPP-9	Reference
Omarigliptin	1.6	>41,875-fold	>41,875-fold	[1][2]
Sitagliptin	18	>2,600-fold	>5,500-fold	[1]
Linagliptin	1	>10,000-fold	>10,000-fold	[3]
Vildagliptin	62	>200-fold	>30-fold	[3]

Table 1: In Vitro Potency and Selectivity of DPP-4 Inhibitors.

Parameter	Omarigliptin	Sitagliptin	Linagliptin	Reference
Dosing Frequency	Once-weekly	Once-daily	Once-daily	[3][4]
T1/2 (humans, h)	~120	~12.4	~100-150	[1][3]
Primary Route of Elimination	Renal	Renal	Fecal	[3][4]
Oral Bioavailability (%)	Good (~100% in preclinical species)	~87	~30	[1][3]

Table 2: Comparative Pharmacokinetic Properties of DPP-4 Inhibitors.

Experimental Protocols

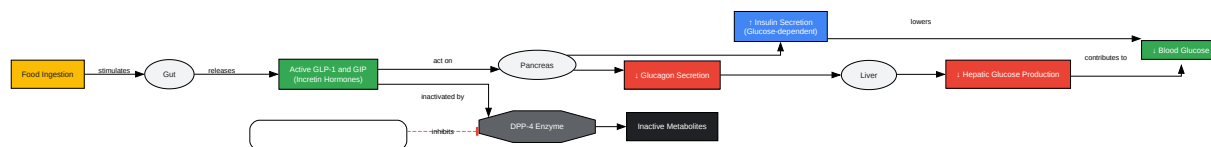
In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.

- Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., in DMSO).

- Prepare serial dilutions of the test compound in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
- Dilute recombinant human DPP-4 enzyme to a working concentration in the assay buffer.
- Prepare a solution of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.
- Assay Procedure (96-well plate format):
 - Add 20 μ L of the test compound dilutions to the wells.
 - For control wells, add 20 μ L of assay buffer (for 100% activity) or a known DPP-4 inhibitor (for positive control).
 - Add 20 μ L of the diluted DPP-4 enzyme solution to all wells except for the blank (no enzyme) wells.
 - Incubate the plate at 37°C for 10 minutes.
 - Initiate the reaction by adding 20 μ L of the Gly-Pro-AMC substrate solution to all wells.
 - Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
 - Subtract the background fluorescence (from wells without enzyme).
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[\[5\]](#)[\[6\]](#)

Mandatory Visualization



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Caption: DPP-4 Inhibition Pathway for Type 2 Diabetes Treatment.

II. (Tetrahydro-2H-pyran-3-yl)methanamine Analogs as Monoamine Transporter Inhibitors

This section focuses on a series of (6-benzhydryl-tetrahydro-pyran-3-yl)-benzylamine analogs that have been characterized as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs.

Data Presentation: Monoamine Transporter Binding Affinities

The following table presents the structure-activity relationship (SAR) for a selection of these analogs, highlighting their binding affinities (K_i) for DAT, SERT, and NET.

Compound	R1	R2	DAT Ki (nM)	SERT Ki (nM)	NET Ki (nM)	Reference
Parent Compound	H	H	15.3	10.2	22.5	[7]
Analog 2g	4-OH	H	60.0	79.0	70.3	[7]
Analog with CH2 linker	-	-	45.7	473	37.7	[8]
Analog with single phenyl	-	-	920	2490	240	[8]

Table 3: Binding Affinities (Ki) of (6-benzhydryl-tetrahydro-pyran-3-yl)-benzylamine Analogs at Monoamine Transporters.

The data indicates that the benzhydryl group is crucial for potent activity at all three transporters.[8] Modifications to the linker between the pyran ring and the benzylamine moiety can modulate the potency and selectivity of the compounds.[8] For instance, introducing a methylene linker in analog 16 resulted in a dopamine-norepinephrine reuptake inhibitor (DNRI) profile.[8]

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

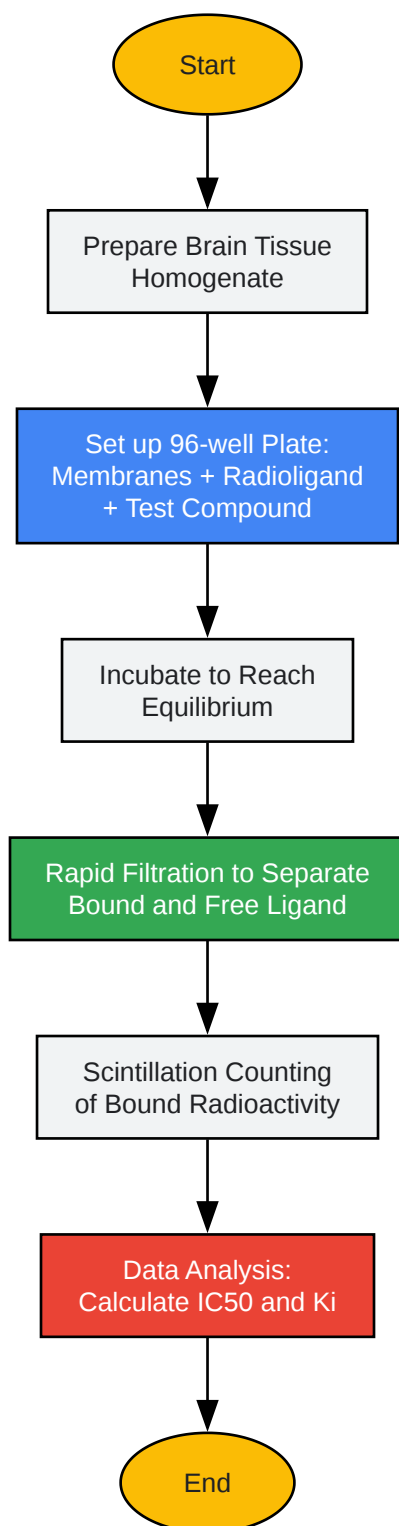
This protocol describes a general method for determining the binding affinity of test compounds for DAT, SERT, and NET using rat brain tissue homogenates.

- Tissue Preparation:
 - Dissect specific brain regions enriched in the transporter of interest (e.g., striatum for DAT, brainstem for SERT, and frontal cortex for NET) from rats.
 - Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4).

- Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous neurotransmitters.
- Resuspend the final membrane pellet in the assay buffer.
- Binding Assay (96-well plate format):
 - To each well, add the membrane preparation, the radioligand specific for the transporter ($[^3\text{H}]$ WIN 35,428 for DAT, $[^3\text{H}]$ citalopram for SERT, $[^3\text{H}]$ nisoxetine for NET), and varying concentrations of the test compound.
 - For total binding, add buffer instead of the test compound.
 - For non-specific binding, add a high concentration of a known potent inhibitor for the respective transporter.
 - Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration and Counting:
 - Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
 - Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.^{[7][9]}

Mandatory Visualization



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Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.

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